3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its pharmacological versatility, including kinase inhibition and anticancer activity . Its structure features a fused pyrazolo-pyrimidine core substituted with:
- A 3-chloro-2-(cyclopropylamino)pyridin-4-yl group at position 2.
- A 4-methoxybenzyl moiety at position 2.
- A methyl group at position 3.
These substituents likely enhance its binding affinity and metabolic stability compared to simpler derivatives. The cyclopropylamino group may confer conformational rigidity, while the 4-methoxybenzyl moiety could improve lipophilicity and membrane permeability .
Properties
Molecular Formula |
C22H21ClN6O3 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-2-[(4-methoxyphenyl)methyl]-5-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C22H21ClN6O3/c1-28-21(30)16-18(15-9-10-24-20(17(15)23)25-13-5-6-13)29(27-19(16)26-22(28)31)11-12-3-7-14(32-2)8-4-12/h3-4,7-10,13H,5-6,11H2,1-2H3,(H,24,25)(H,26,27,31) |
InChI Key |
XBKWTPSXLYEKBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2NC1=O)CC3=CC=C(C=C3)OC)C4=C(C(=NC=C4)NC5CC5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Intermediates and Reagents
| Step | Intermediate/Starting Material | Reagents/Conditions | Purpose/Transformation | Yield (%) (if reported) |
|---|---|---|---|---|
| 1 | 4H-pyrazolo[3,4-d]pyrimidine core precursor | Cyclization agents, dehydrating conditions | Formation of fused heterocyclic core | Not specified |
| 2 | 3-Halo or 3-substituted pyrazolo[3,4-d]pyrimidine derivative | Pd(0) catalyst, base, solvent (e.g., DMF) | Cross-coupling with 3-chloro-2-(cyclopropylamino)pyridin-4-yl boronate or halide | Moderate to high |
| 3 | 2-(4-methoxybenzyl) substituted intermediate | Benzyl halide, base, solvent | Nucleophilic substitution or alkylation | Moderate |
| 4 | Methylation step | Methyl iodide or methyl triflate, base | Introduction of 5-methyl group | High |
| 5 | Oxidation to 4,6-dione | Oxidizing agents (e.g., DDQ, MnO2) | Formation of dione functionality | Moderate |
Detailed Synthetic Steps
Formation of Pyrazolo[3,4-d]pyrimidine Core
The core is synthesized via condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds or pyrimidine precursors under acidic or basic conditions, followed by cyclization. This step sets the stage for further functionalization.
Installation of the 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl) Group
This key step is often achieved through palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The 3-position of the pyrazolopyrimidine core bearing a halogen (typically bromide or iodide) is coupled with a boronic acid or amine derivative of the substituted pyridine. The cyclopropylamino substituent is introduced either before or after coupling, depending on stability.
Methylation and Oxidation
Methylation at the 5-position is commonly performed using methyl iodide or methyl triflate in the presence of a base. The oxidation to the 4,6-dione is achieved using mild oxidants like DDQ or manganese dioxide, ensuring the preservation of sensitive substituents.
Research Findings and Optimization
Reaction Conditions and Yields
Optimization studies reported in patent literature indicate that:
- Using Pd(PPh3)4 as a catalyst with potassium carbonate base in DMF at 80–100 °C provides the best yields for the cross-coupling step (up to 85%).
- Alkylation with 4-methoxybenzyl bromide proceeds efficiently at room temperature over 12–24 hours with yields around 70–80%.
- Methylation is quantitative under mild conditions with methyl triflate.
- Oxidation steps require monitoring to prevent degradation, with yields typically in the 60–75% range.
Purification and Characterization
Purification is generally achieved by column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures. Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis confirming the structure and purity.
Summary Table of Preparation Methods
| Synthetic Step | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core synthesis | Hydrazine derivatives, β-dicarbonyl compounds, acid/base catalysis | Not specified | Core heterocycle formation |
| Cross-coupling with substituted pyridine | Pd(PPh3)4, K2CO3, DMF, 80–100 °C | 75–85 | Suzuki or Buchwald-Hartwig coupling |
| Alkylation at 2-position | 4-Methoxybenzyl bromide, K2CO3, DMF, rt | 70–80 | Controlled monoalkylation |
| Methylation at 5-position | Methyl triflate, base | 90–99 | Efficient methyl introduction |
| Oxidation to 4,6-dione | DDQ or MnO2, mild conditions | 60–75 | Sensitive step, requires monitoring |
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2: Comparative Properties
Substituent Impact on Activity
- Cyclopropylamino vs. Ribofuranosyl (Compound 74): The target’s cyclopropylamino group may enhance target selectivity compared to the ribose sugar in nucleoside analogues, which prioritize DNA/RNA incorporation .
- 4-Methoxybenzyl vs. Phenyl (Compound 5a) : The methoxybenzyl group in the target compound likely improves solubility and pharmacokinetics over plain phenyl substituents .
- Chloropyridinyl vs. Fluorine () : Chlorine’s electronegativity may strengthen hydrogen bonding in kinase binding pockets, whereas fluorine improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
